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Compound of Interest

Methyl (R)-3-(4-fluorophenyl)-2-
Compound Name:
hydroxypropionate

Cat. No.: B583160

An In-depth Methodological Guide to Determining the Thermochemical Properties of Methyl
(R)-3-(4-fluorophenyl)-2-hydroxypropionate

Disclaimer: As of December 2025, specific experimental or computational thermochemical data
for Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is not publicly available. This guide
therefore serves as a comprehensive methodological framework, outlining the necessary
experimental and computational protocols required to determine these properties. The data
presented in the tables are for the related compound, Methyl 2-hydroxypropanoate (Methyl
Lactate), and are included for illustrative purposes only to demonstrate correct data
presentation.

Introduction

The thermochemical properties of an active pharmaceutical ingredient (API) are critical for drug
development. They influence stability, solubility, reaction kinetics, and process safety. This
guide details the standard methodologies for determining the key thermochemical properties of
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a chiral ester of interest in
pharmaceutical research.

Key Thermochemical Properties

A thorough understanding of an API requires the characterization of several key
thermodynamic parameters. These values are fundamental for chemical process design, safety
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analysis, and predicting the compound's behavior under various conditions.

Table 1: Key Thermochemical Properties and Their Significance

Property

Enthalpy of Formation

Symbol

AfH®

Significance in Drug
Development

Determines the energy
content of the molecule;
crucial for reaction
calorimetry and safety
assessments.

Standard Gibbs Free Energy

of Formation

AfG®

Indicates the thermodynamic
stability of the compound

under standard conditions.

Ideal Gas Heat Capacity

Cp,gas

Essential for calculating
enthalpy and entropy changes
with temperature in the gas

phase.

Enthalpy of Fusion

AfusH?®

Relates to the energy required
for melting; impacts solubility

and crystallization processes.

Enthalpy of Vaporization

AvapH°

Relates to the energy required
for vaporization; important for
drying and distillation

processes.

Melting Point

Tfus

A fundamental physical
property indicating purity and
the solid-to-liquid phase

transition temperature.

| Boiling Point | Tboil | The temperature at which the vapor pressure equals the surrounding

pressure; critical for purification. |
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lllustrative Data Presentation

The following tables summarize known properties for Methyl 2-hydroxypropanoate (CAS 547-
64-8), a structurally related compound.[1][2][3] This format should be used for presenting the
experimentally determined or computationally predicted data for Methyl (R)-3-(4-
fluorophenyl)-2-hydroxypropionate.

Table 2: lllustrative Thermochemical Data (Source: Methyl 2-hydroxypropanoate)

Property Symbol Value Units

Enthalpy of
AfH°gas -585.3+4.2 kJ/mol

Formation (gas)

Standard Gibbs Free

Energy of Formation

AfG° -448.95 kJ/mol

| Ideal Gas Heat Capacity | Cp,gas | 134.78 (at 298.15 K) | J/mol-K |

Note: Data sourced from various public databases for a related compound and is for illustrative

purposes only.

Table 3: lllustrative Physical Property Data (Source: Methyl 2-hydroxypropanoate)

Property Symbol Value Units
Molecular Weight M 104.105 g/mol
Melting Point Tfus -66 °C
Boiling Point Tholl 144 to 145 °C

| Density | p | 1.093 | g/cm3 |

Note: Data sourced from various public databases for a related compound and is for illustrative
purposes only.[3]

Experimental Protocols
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To determine the thermochemical properties of Methyl (R)-3-(4-fluorophenyl)-2-

hydroxypropionate, a combination of calorimetric and thermal analysis techniques is required.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation in the solid state (AfH°(s)) is determined using a static

bomb calorimeter.

Methodology:

Sample Preparation: A pellet of the high-purity crystalline sample (mass precisely
determined) is placed in a crucible within a combustion bomb.

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30
atm.

Ignition: The sample is ignited via a cotton fuse wire of known mass and energy of
combustion.

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The
temperature change of the water is monitored with high precision (e.g., Beckmann
thermometer) to determine the energy released.

Calibration: The energy equivalent of the calorimeter is determined by burning a standard
substance with a known heat of combustion, such as benzoic acid.

Calculation: The standard enthalpy of combustion is calculated after applying corrections
(Washburn corrections) for the formation of nitric acid from residual nitrogen and for the fuse
wire ignition energy. The enthalpy of formation is then derived using Hess's Law.

Thermal Analysis for Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to

determine phase transition temperatures and enthalpies.[4]

Methodology:
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o DSC for Enthalpy of Fusion: A small, precisely weighed sample is placed in an aluminum pan
and heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen).
An empty reference pan is heated simultaneously. The difference in heat flow required to
maintain the sample and reference at the same temperature is measured. The integrated
area of the melting peak provides the enthalpy of fusion (AfusH®). The onset of the peak is

taken as the melting temperature (Tfus).

o TGA for Sublimation/Vaporization: TGA measures the mass of a sample as a function of
temperature. The enthalpy of sublimation or vaporization can be determined by measuring
the mass loss rate at different temperatures under controlled pressure (Knudsen effusion
technique) or from the vaporization rate in a dynamic TGA experiment.[4]
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Caption: Experimental workflow for determining thermochemical properties.

Computational Protocols

In the absence of experimental data, high-level ab initio computational methods can provide
accurate predictions of thermochemical properties.[5] Composite methods like Gaussian-4 (G4)
or Complete Basis Set (CBS-QB3) are recommended.[6]
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Methodology:

o Conformational Search: Identify all low-energy conformers of the molecule using a lower-
level theory (e.g., B3LYP/6-31G(d)).

o Geometry Optimization: Optimize the geometry of each stable conformer using a higher-level
theory (e.g., B3LYP/6-311+G(d,p)).

e Frequency Calculation: Perform frequency calculations at the same level to confirm each
structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational
energies (ZPVE) and thermal corrections.

» Single-Point Energy Calculation: Calculate the high-accuracy single-point electronic energy
using the chosen composite method (e.g., G4).

» Property Calculation: Combine the electronic energy with thermal corrections to calculate the
total enthalpy. The gas-phase enthalpy of formation is then calculated using an atomization
or isodesmic reaction scheme. For an atomization reaction, the enthalpy of formation is: AfH®
(gas, 298K) = ZH(atom, 298K) - H(molecule, 298K) + ZAfH°(atom, 298K) where H values are
the calculated enthalpies and AfH°(atom) are the well-known experimental enthalpies of
formation of the constituent atoms.
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Caption: Workflow for computational thermochemistry prediction.

Conclusion

While direct thermochemical data for Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is
currently unavailable, this guide provides the necessary framework for its determination. A

combination of the experimental (bomb calorimetry, DSC, TGA) and computational (G4, CBS-
QB3) protocols described herein will enable researchers and drug development professionals
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to obtain the critical data needed for robust process development, safety analysis, and
formulation design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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